molecular formula C8H11BrN2O2S B8052839 tert-Butyl (5-bromothiazol-4-yl)carbamate

tert-Butyl (5-bromothiazol-4-yl)carbamate

Cat. No.: B8052839
M. Wt: 279.16 g/mol
InChI Key: QIGDPZSNGDXAOF-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromothiazol-4-yl)carbamate: is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.15 g/mol . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromothiazol-4-yl)carbamate typically involves the reaction of 5-bromo-1,3-thiazol-2-amine hydrobromide with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to form a thick off-white suspension .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-bromothiazol-4-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include like amines or thiols.

    Oxidation Reactions: Reagents such as or .

    Reduction Reactions: Reagents like or .

Major Products:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-bromothiazol-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromothiazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes through its interaction with proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-bromothiazol-4-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-5(9)14-4-10-6/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGDPZSNGDXAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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